Chlorobutanol Hemihydrate

Catalog No.
S1492008
CAS No.
6001-64-5
M.F
C8H16Cl6O3
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobutanol Hemihydrate

CAS Number

6001-64-5

Product Name

Chlorobutanol Hemihydrate

IUPAC Name

bis(1,1,1-trichloro-2-methylpropan-2-ol);hydrate

Molecular Formula

C8H16Cl6O3

Molecular Weight

372.9 g/mol

InChI

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2

InChI Key

WRWLCXJYIMRJIN-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN COLD WATER, SOL IN HOT WATER
1 G IN 125 ML WATER; SOL IN VOLATILE OILS
Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.
Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.
For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

1,1,1-Trichloro-2-methyl-2-propanol Hemihydrate; 1,1,1-Trichloro-tert-butyl Alcohol Hemihydrate; 2,2,2-Trichloro-1,1-dimethylethanol Hemihydrate; 2-(Trichloromethyl)-2-propanol Hemihydrate; Acetochlorone Hemihydrate; Acetonchloroform Hemihydrate; Ace

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O

The exact mass of the compound Chlorobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorobutanol Hemihydrate (CAS 6001-64-5) is a chlorinated tertiary alcohol widely procured as a broad-spectrum, non-surfactant antimicrobial preservative for multi-dose ophthalmic, parenteral, and otic formulations. Unlike standard quaternary ammonium preservatives, it provides bacteriostatic and fungistatic efficacy without acting as a surfactant, preserving the structural integrity of delicate active pharmaceutical ingredients (APIs) and complex emulsions. Typically utilized at a concentration of 0.5%, the hemihydrate form is specifically selected for aqueous systems where its pre-hydrated state ensures predictable solubility and prevents the moisture-scavenging instability associated with its anhydrous counterpart [1].

Substituting Chlorobutanol Hemihydrate with its anhydrous analog or common preservatives like Benzalkonium Chloride (BAK) introduces critical formulation and safety risks. The hemihydrate form possesses a distinct melting point of approximately 76°C to 78°C, compared to 97°C for the anhydrous form, fundamentally altering thermal processing and sterilization parameters [1]. Furthermore, substituting with BAK introduces a highly reactive cationic surfactant that can denature biologic APIs, destabilize lipid emulsions, and cause severe dose-dependent cytotoxicity to corneal epithelial cells [2]. Consequently, for sensitive ophthalmic solutions or surfactant-incompatible injectables, generic substitution compromises both product stability and patient safety.

Thermal Processing Constraints: Hemihydrate vs. Anhydrous Form

The hydration state of chlorobutanol heavily dictates its thermal behavior during manufacturing. Chlorobutanol Hemihydrate exhibits a melting point of approximately 76°C to 78°C, whereas the anhydrous form melts at 97°C [1]. This ~19°C differential is critical during the compounding of sterile solutions, as the hemihydrate form sublimes readily and requires lower-temperature processing to prevent evaporative loss of the preservative prior to final packaging.

Evidence DimensionMelting Point
Target Compound DataChlorobutanol Hemihydrate (~76°C - 78°C)
Comparator Or BaselineAnhydrous Chlorobutanol (~97°C)
Quantified Difference~19°C lower melting point for the hemihydrate
ConditionsStandard atmospheric pressure thermal analysis

Buyers must select the hemihydrate form to align with specific low-temperature compounding protocols and to ensure predictable dissolution in aqueous systems.

Corneal Endothelial and Epithelial Cytotoxicity vs. Benzalkonium Chloride (BAK)

In comparative in vitro models utilizing human corneal endothelial cells (HCECs) and epithelial cells, preservative toxicity varies significantly. Exposure to standard concentrations of Benzalkonium Chloride (BAK) or polysorbate reduces cell survival to approximately 20%. In contrast, cells exposed to Chlorobutanol maintain a survival rate of 80% or greater [1]. This quantitative reduction in cytotoxicity makes chlorobutanol highly preferable for continuous-use artificial tears and glaucoma medications.

Evidence DimensionHuman corneal cell survival rate
Target Compound DataChlorobutanol (≥80% survival)
Comparator Or BaselineBenzalkonium Chloride (BAK) (~20% survival)
Quantified Difference≥60% higher cell survival rate with Chlorobutanol
Conditions48-hour exposure in HCEC and corneal epithelial cell cultures

This safety profile justifies the procurement of chlorobutanol for chronic-use ophthalmic formulations where BAK-induced corneal damage is unacceptable.

pH-Dependent Antimicrobial Stability in Aqueous Systems

The antimicrobial efficacy of Chlorobutanol Hemihydrate is highly dependent on the pH of the formulation environment. It maintains optimal bacteriostatic and fungistatic activity in acidic to neutral solutions, but its efficacy decreases significantly when the formulation pH exceeds 5.5 [1]. Furthermore, it is incompatible with alkaline drugs and non-ionic surfactants like Tween 80, which can sequester the molecule and reduce its active concentration.

Evidence DimensionAntimicrobial activity retention
Target Compound DataChlorobutanol Hemihydrate at pH < 5.5 (Optimal activity)
Comparator Or BaselineChlorobutanol Hemihydrate at pH > 5.5 (Significantly decreased activity)
Quantified DifferenceSharp decline in bacteriostatic efficacy in alkaline conditions
ConditionsAqueous pharmaceutical formulations

Procurement teams and formulators must ensure that the target product matrix maintains a pH below 5.5 and lacks incompatible non-ionic surfactants to guarantee preservative efficacy.

Surfactant-Free Multi-Dose Ophthalmic Solutions

Due to its significantly lower cytotoxicity compared to BAK and its lack of surfactant properties, Chlorobutanol Hemihydrate is the preservative of choice for chronic-use eye drops, such as artificial tears and glaucoma treatments [1]. It ensures sterility without disrupting the lipid layer of the tear film or causing cumulative corneal epithelial damage.

Aqueous Parenteral and Injectable Formulations

In injectable formulations where cationic surfactants would cause API precipitation or emulsion cracking, Chlorobutanol Hemihydrate provides a neutral, stable preservation method [2]. Its pre-hydrated state ensures rapid and complete dissolution in aqueous vehicles, streamlining the compounding of large-volume parenterals.

Otic and Dental Preparations Requiring Mild Anesthesia

Beyond its primary role as a preservative, chlorobutanol possesses mild local anesthetic and sedative properties [3]. This dual-action functionality makes it highly valuable in the procurement of raw materials for otic drops (e.g., for impacted cerumen) and dental solutions, where it simultaneously prevents microbial growth and soothes local tissue irritation.

Physical Description

Colorless solid; [Sigma-Aldrich MSDS]

Color/Form

NEEDLES (WATER+1)
Crystals
COLORLESS TO WHITE
Colorless to white crystals

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

371.920110 Da

Monoisotopic Mass

369.923061 Da

Boiling Point

167 °C

Heavy Atom Count

17

Taste

Camphor taste
Characteristic taste

Odor

Camphor odor
Characteristic odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

97 °C
MP: 77 °C (HYDRATE); HYGROSCOPIC
MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

3X4P6271OX

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications on its own.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).
WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.
MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.

Vapor Pressure

0.83 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6001-64-5

Absorption Distribution and Excretion

Following oral administration in healthy subjects, the plasma concentration fell by 50% in 24 hours post-administration.
Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.
The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.
In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Chlorobutanol is reported to undergo glucuronidation and sulphation.

Wikipedia

Chlorobutanol

Drug Warnings

VET WARNING: ... NOT FOR USE AS MOTION SICKNESS DRUG IN CATS AS REPEATED USE IN THIS SPECIES CAUSES RESP CENTER DEPRESSION & MAY BE FATAL. AVOID USE IN ANIMALS WITH LIVER OR KIDNEY PATHOLOGY.
RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.
ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/
UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Following oral administration, the terminal elimination half life in healthy subjects was 10.3 ± 1.3 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

Prepn: prepd by action of powdered potassium hydroxide or of potassium ethoxide solution on mixture of chloroform & acetone ...
By action of potassium hydroxide on a solution of chloroform and acetone.
The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, 1,1,1-trichloro-2-methyl-: ACTIVE
2-Propanol, trichloro-2-methyl-: INACTIVE
REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.
...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...
BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.
APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.
For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 936.17. Chlorinated hydrocarbons in drugs. Infrared Spectrophotometric Method. /Chlorinated hydrocarbons/
AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

METHOD WAS DEVELOPED FOR EST OF CHLORBUTANOL IN URINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

EMPLOYED IN SOLN @ PH 5 OR LOWER, WHICH IS STABLE FOR AT LEAST MANY MO

Dates

Last modified: 08-15-2023

Explore Compound Types